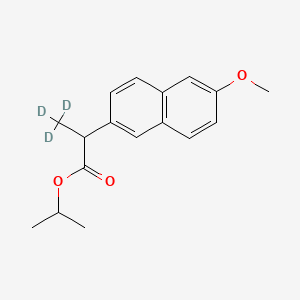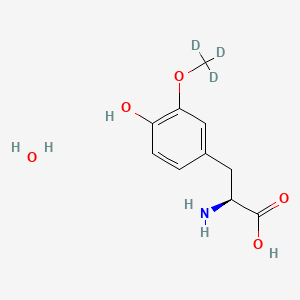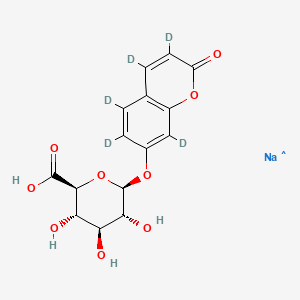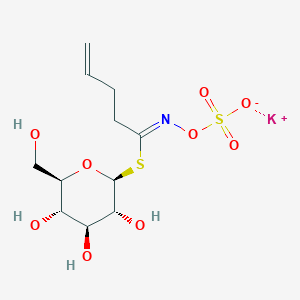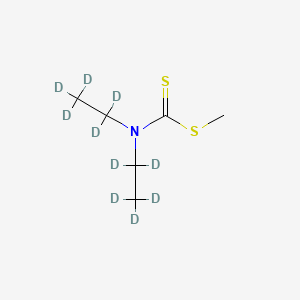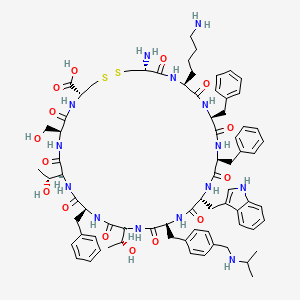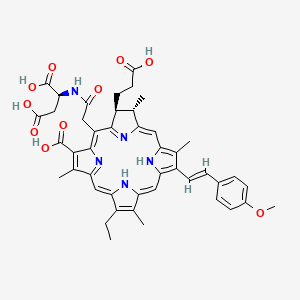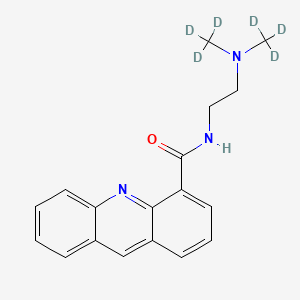
DACA-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DACA-d6, also known as deuterated dimethylacetamide, is a deuterium-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the dimethylacetamide molecule, making it useful for various analytical and experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DACA-d6 involves the exchange of hydrogen atoms with deuterium atoms. This is typically achieved by reacting dimethylacetamide with deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where dimethylacetamide and deuterium oxide are mixed and passed through a catalyst bed. The reaction is monitored and controlled to ensure high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
DACA-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated dimethylacetamide oxide.
Reduction: Reduction reactions can convert this compound to deuterated dimethylamine.
Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Deuterated dimethylacetamide oxide.
Reduction: Deuterated dimethylamine.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
DACA-d6 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a solvent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated compounds for various industrial processes.
Mechanism of Action
The mechanism of action of DACA-d6 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to changes in bond strength and reaction kinetics. This isotopic substitution is used to study reaction mechanisms and molecular interactions in detail.
Comparison with Similar Compounds
Similar Compounds
DMSO-d6 (Deuterated Dimethyl Sulfoxide): Another deuterated solvent used in NMR spectroscopy.
D2O (Deuterium Oxide): Heavy water used in various analytical and experimental applications.
Dacarbazine-d6: A deuterated form of the anticancer drug dacarbazine.
Uniqueness
DACA-d6 is unique due to its specific structure and properties, making it particularly useful in studies requiring precise isotopic labeling. Its applications in NMR spectroscopy and metabolic studies set it apart from other deuterated compounds.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-[bis(trideuteriomethyl)amino]ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22)/i1D3,2D3 |
InChI Key |
XBGNERSKEKDZDS-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


